molecular formula C10H10BNO2 B14083790 (2-Cyano-4-cyclopropylphenyl)boronic acid

(2-Cyano-4-cyclopropylphenyl)boronic acid

Cat. No.: B14083790
M. Wt: 187.00 g/mol
InChI Key: PNUAALCDWUQUMT-UHFFFAOYSA-N
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Description

(2-Cyano-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-4-cyclopropylphenyl)boronic acid typically involves the Miyaura borylation reaction. This reaction enables the formation of boronic acids by cross-coupling bis(pinacolato)diboron with aryl halides under palladium catalysis . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium acetate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Cyano-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), ethanol, or water.

    Oxidizing Agents: Hydrogen peroxide for oxidation reactions.

Major Products

Mechanism of Action

The mechanism of action of (2-Cyano-4-cyclopropylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(2-cyano-4-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C10H10BNO2/c12-6-9-5-8(7-1-2-7)3-4-10(9)11(13)14/h3-5,7,13-14H,1-2H2

InChI Key

PNUAALCDWUQUMT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C2CC2)C#N)(O)O

Origin of Product

United States

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